molecular formula C11H14BN3O2 B1591089 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile CAS No. 1025708-31-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile

Cat. No. B1591089
CAS RN: 1025708-31-9
M. Wt: 231.06 g/mol
InChI Key: KJQVHJSIJTVCMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile” has been reported. For instance, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions . The structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of compounds with a similar structure, such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, has been studied. The empirical formula is C6H13BO2, and the molecular weight is 127.98 . The structure of related compounds is confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

The chemical reactions involving compounds with a similar structure, such as “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde”, have been studied. This compound can crosslink with amines to produce COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a similar structure, such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C . The compound is typically stored at 2-8°C .

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. Its boronic ester group participates in Suzuki coupling reactions , which are pivotal for constructing carbon-carbon bonds . This reaction is widely used to synthesize complex organic molecules, including natural products, pharmaceuticals, and polymers.

Pharmaceutical Research

In pharmaceutical research, MFCD08669562 serves as a building block for drug development. Its structure is amenable to modifications that can lead to the discovery of new medicinal compounds. The boronic acid moiety is particularly useful in the synthesis of proteasome inhibitors, which have applications in cancer therapy .

Agrochemicals

The boronic ester functionality of this compound is exploited in the development of agrochemicals. It can be used to create new molecules with potential pesticidal or herbicidal activity, contributing to the protection of crops and yield enhancement .

Dyestuff Chemistry

In the field of dyestuffs, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile is used to synthesize dyes with specific properties. Boronic acids and their derivatives are known to bind to various substrates, which can be utilized to develop dyes with improved adherence to fibers .

Material Science

This compound finds applications in material science, particularly in the creation of organic electronic materials. Its ability to form boronate esters is useful in the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Catalysis

In catalysis, MFCD08669562 can be used to prepare catalysts for various chemical reactions. The boronic ester can be transformed into different boron-containing compounds that serve as catalysts or catalyst ligands, enhancing reaction rates and selectivity .

Analytical Chemistry

Boronic esters are known to interact with saccharides, which allows 2-Cyanopyrimidine-5-boronic acid pinacol ester to be used in the development of sensors for glucose and other sugars. This has potential applications in diabetes management and food industry quality control .

Environmental Science

Lastly, the compound’s reactivity with various organic substrates makes it a candidate for environmental remediation research. It could be used to synthesize materials that capture and degrade pollutants, aiding in the purification of water and air .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(5-13)15-7-8/h6-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVHJSIJTVCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586000
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile

CAS RN

1025708-31-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanopyrimidine-5-boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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